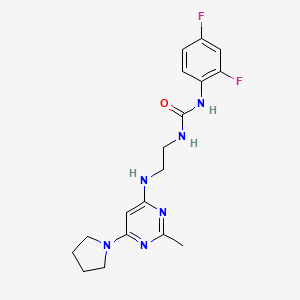![molecular formula C16H22N2O2 B2496646 Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379983-66-9](/img/structure/B2496646.png)
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone, also known as CP-544326, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the histamine H3 receptor and has been shown to have promising effects in treating various neurological disorders.
作用機序
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a selective antagonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of histamine release, neurotransmitter release, and neuronal activity. By blocking the histamine H3 receptor, Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone increases the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function, memory, and attention. Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone also increases the activity of choline acetyltransferase, an enzyme involved in the synthesis of acetylcholine. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been shown to improve attention and reduce impulsivity in animal models of ADHD.
実験室実験の利点と制限
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a small molecule inhibitor of the histamine H3 receptor, which makes it easy to administer and study. It has been extensively studied in animal models and has shown promising results. However, Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.
将来の方向性
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has several potential future directions for research. It could be studied further for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and ADHD. It could also be studied for its potential to improve cognitive function and memory in healthy individuals. Further research could also focus on improving the solubility and half-life of Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone to make it more suitable for in vivo studies. Finally, Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone could be studied in combination with other drugs to determine its potential synergistic effects.
合成法
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone can be synthesized using a multi-step process. The first step involves the reaction of 3-(pyridin-4-yloxymethyl)piperidine with cyclobutanone in the presence of a base to form the intermediate product. This intermediate product is then treated with thionyl chloride to obtain the final product, Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. The purity of the final product can be improved by recrystallization.
科学的研究の応用
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been shown to improve attention and reduce impulsivity in animal models of ADHD.
特性
IUPAC Name |
cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(14-4-1-5-14)18-10-2-3-13(11-18)12-20-15-6-8-17-9-7-15/h6-9,13-14H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYSJEDBLSVKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)
![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)
![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)
![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)